molecular formula C12H7Cl2IO3S B5116517 2,5-dichlorophenyl 4-iodobenzenesulfonate

2,5-dichlorophenyl 4-iodobenzenesulfonate

Cat. No. B5116517
M. Wt: 429.1 g/mol
InChI Key: KHTCNCSETRUKJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,5-dichlorophenyl 4-iodobenzenesulfonate often involves multi-step chemical reactions, including halogenation, sulfonation, and coupling reactions. A study by Moroda & Togo (2008) describes the iodobenzene-catalyzed cyclization of aryl sulfonamides, a process that may be relevant for synthesizing analogous compounds (Moroda & Togo, 2008).

Molecular Structure Analysis

Research on related compounds, such as 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) by Pan et al. (2020), highlights the importance of NMR, HRMS, and IR techniques in elucidating the molecular structure of such sulfonate derivatives (Pan et al., 2020).

Chemical Reactions and Properties

2,5-Dichlorophenyl 4-iodobenzenesulfonate and similar compounds participate in various chemical reactions, including nucleophilic substitution and cyclization, as demonstrated in studies on related benzenesulfonate derivatives. The work by Ehsani et al. (2015) on the electrochemical investigation of a related sulfonate compound in corrosion inhibition highlights the chemical reactivity and potential application of these molecules (Ehsani et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in synthesis and material science. Studies on the crystalline structure, like the one by Hassanain et al. (2023), provide insights into the solid-state arrangements and halogen bonding interactions within the crystal lattice (Hassanain et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and potential as intermediates for further chemical transformations, are key aspects of 2,5-dichlorophenyl 4-iodobenzenesulfonate and related molecules. Research on the synthesis and application of similar compounds, such as the work by Arrousse et al. (2020), underscores the importance of understanding these properties for their use in organic synthesis and as corrosion inhibitors (Arrousse et al., 2020).

Mechanism of Action

The mechanism of action of this compound in chemical reactions would depend on the specific reaction conditions and the other reactants involved. Unfortunately, without more specific information, it’s difficult to predict the exact mechanisms .

Safety and Hazards

As with any chemical compound, handling 2,5-dichlorophenyl 4-iodobenzenesulfonate would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when working with chemicals .

Future Directions

The future research directions for this compound would likely depend on its potential applications. These could include its use in synthesis reactions, as a building block for more complex molecules, or in the development of new materials .

properties

IUPAC Name

(2,5-dichlorophenyl) 4-iodobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2IO3S/c13-8-1-6-11(14)12(7-8)18-19(16,17)10-4-2-9(15)3-5-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTCNCSETRUKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2IO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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